molecular formula C14H15N3O2 B12767185 N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide CAS No. 114915-74-1

N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide

Cat. No.: B12767185
CAS No.: 114915-74-1
M. Wt: 257.29 g/mol
InChI Key: IRTXNSALHRHJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

The synthesis of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indeno-pyridazinone core structure.

    Reaction Conditions: The core structure is subjected to methylation and acylation reactions under controlled conditions. Common reagents include methyl iodide and acetic anhydride.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its pharmacological properties, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.

    Pathways: It inhibits key signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

N-Methyl-N-(3,4,4a,5-tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

114915-74-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-methyl-N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)acetamide

InChI

InChI=1S/C14H15N3O2/c1-8(18)17(2)11-3-4-12-9(6-11)5-10-7-13(19)15-16-14(10)12/h3-4,6,10H,5,7H2,1-2H3,(H,15,19)

InChI Key

IRTXNSALHRHJOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC2=C(C=C1)C3=NNC(=O)CC3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.